

5-Bromo-3-methoxypicolinic acid structure

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Compound of Interest

Compound Name: 5-Bromo-3-methoxypicolinic acid

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An In-Depth Technical Guide to **5-Bromo-3-methoxypicolinic Acid**: Structure, Synthesis, and Applications

Executive Summary

5-Bromo-3-methoxypicolinic acid is a halogenated and methoxy-substituted pyridinecarboxylic acid derivative that has emerged as a crucial building block in modern synthetic chemistry. Its unique arrangement of functional groups—a carboxylic acid, a methoxy group, and a bromine atom on a pyridine core—provides a versatile platform for constructing complex molecular architectures. This guide, intended for researchers and drug development professionals, offers a detailed examination of its molecular structure, discusses the strategic logic behind its synthesis, outlines its significant applications, particularly in the development of novel therapeutics, and provides essential safety and handling information. The inherent reactivity and functionality of this molecule make it an invaluable intermediate for creating targeted agents in medicinal and agrochemical research.^{[1][2]}

Core Molecular Identity and Physicochemical Properties

The foundation of utilizing any chemical intermediate effectively lies in a precise understanding of its identity and physical characteristics. This section delineates the fundamental properties of **5-Bromo-3-methoxypicolinic acid**.

Nomenclature and Chemical Identifiers

Correctly identifying a compound is critical for sourcing, regulatory compliance, and scientific communication. The following table summarizes the key identifiers for **5-Bromo-3-methoxypicolinic acid**.

Identifier	Value	Source(s)
IUPAC Name	5-bromo-3-methoxy-2-pyridinecarboxylic acid	[3]
Synonyms	5-Bromo-3-methoxypicolinic acid, 5-bromo-3-methoxypyridine-2-carboxylic acid	[4]
CAS Number	1142191-66-9	[3][5][6]
Molecular Formula	C ₇ H ₆ BrNO ₃	[5][6]
SMILES	<chem>BrC1=CN=C(C(O)=O)C(OC)=C1</chem>	[5]
InChI Key	UTRZGSGCVSZCCL-UHFFFAOYSA-N	[3][5]
MDL Number	MFCD11857696	[5]

Structural Elucidation

The structure of **5-Bromo-3-methoxypicolinic acid** is defined by a pyridine ring substituted at three key positions. Understanding this arrangement is paramount to predicting its reactivity.

- **Pyridine Core:** A six-membered aromatic heterocycle containing a nitrogen atom. The nitrogen atom acts as an electron-withdrawing group, influencing the electron density of the ring and the reactivity of its substituents.
- **Position 2 (α-position):** A carboxylic acid group (-COOH). Its proximity to the ring nitrogen enhances its acidity compared to benzoic acid. This group is a primary site for reactions like esterification and amidation.

- Position 3: A methoxy group (-OCH₃). This is an electron-donating group through resonance but slightly electron-withdrawing through induction. It influences the regioselectivity of further electrophilic substitution reactions.
- Position 5: A bromine atom (-Br). As a halogen, it serves as another electron-withdrawing group and, critically, provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon or carbon-heteroatom bonds.

Molecular structure of 5-Bromo-3-methoxypicolinic acid.

Physicochemical Data Summary

The physical properties of the compound are essential for experimental design, including solvent selection and purification methods. The data below is a combination of reported and predicted values.

Property	Value	Source(s)
Molecular Weight	232.03 g/mol	[5][6]
Physical Form	Solid; may appear as a light brown to yellow solid	[1][3]
Boiling Point	333.8 ± 42.0 °C (Predicted at 760 mmHg)	[3]
Density	1.713 ± 0.06 g/cm ³ (Predicted)	[4]
Purity	Typically available at ≥95%	[1][6]

The Chemistry of 5-Bromo-3-methoxypicolinic Acid

As a highly functionalized heterocycle, the synthesis of **5-Bromo-3-methoxypicolinic acid** requires a strategic approach. Its chemical behavior is dictated by the interplay of its three distinct functional groups.

Principles of Synthesis: A Strategic Overview

A direct, published synthesis protocol for **5-Bromo-3-methoxypicolinic acid** is not readily available in the searched literature. However, by examining the synthesis of closely related analogs, we can deduce the core chemical logic. The synthesis of substituted pyridines often relies on:

- Nucleophilic Aromatic Substitution (S_NAr): Pyridine rings, especially when substituted with electron-withdrawing groups or halogens, are susceptible to nucleophilic attack. Syntheses often start with di-halogenated pyridines, where a nucleophile like sodium methoxide can selectively displace one halogen over another based on reaction conditions (solvent, temperature).^{[7][8][9]}
- Directed Ortho-Metalation (DoM): Existing substituents can direct metallation (e.g., lithiation) to an adjacent position. The resulting organometallic intermediate can then be quenched with an electrophile like CO₂ to install a carboxylic acid group.
- Halogenation: The introduction of bromine is typically achieved using an electrophilic brominating agent such as N-Bromosuccinimide (NBS), often in the presence of a strong acid.^{[8][10]}

A plausible retrosynthetic analysis would involve disconnecting the molecule at the C-Br and C-COOH bonds, suggesting a methoxy-substituted pyridine as a key intermediate.

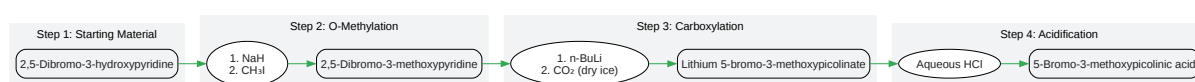
Representative Synthetic Workflow

The following is a representative, field-proven workflow illustrating the logical steps that could be employed to synthesize **5-Bromo-3-methoxypicolinic acid**, based on established pyridine chemistry.

Causality Behind Experimental Choices:

- Step 1: Starting with a commercially available, differentially substituted pyridine (e.g., 2,5-dibromo-3-hydroxypyridine) allows for regioselective functionalization. The hydroxyl group is more acidic and can be selectively methylated.
- Step 2: Methylation of the hydroxyl group is a standard transformation. Using a base like sodium hydride (NaH) ensures complete deprotonation to the alkoxide, which then acts as a potent nucleophile to react with methyl iodide.

- Step 3: The introduction of the carboxylic acid at the 2-position can be achieved via a halogen-metal exchange followed by carboxylation. The bromine at the 2-position is typically more reactive towards lithiation than the one at the 5-position. Quenching with dry ice (solid CO₂) is a classic method for installing a -COOH group.
- Step 4: A final hydrolysis step under basic or acidic conditions converts the carboxylate salt formed in Step 3 into the final carboxylic acid product.



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*Logical workflow for the synthesis of **5-Bromo-3-methoxypicolinic acid**.*

Applications in Research and Development

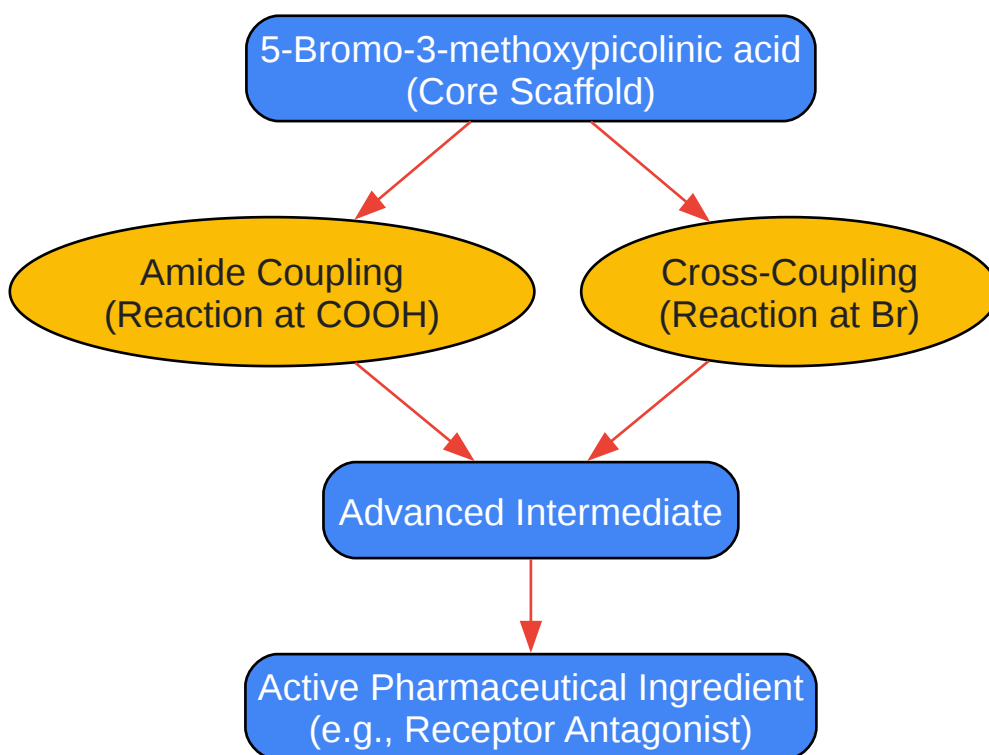
5-Bromo-3-methoxypicolinic acid is not an end-product but a high-value intermediate. Its utility stems from the orthogonal reactivity of its functional groups, allowing for sequential and selective chemical modifications.

Role as a Key Building Block in Drug Discovery

The compound is primarily utilized as a scaffold in the synthesis of pharmacologically active molecules.^[1] The carboxylic acid is readily converted to amides, esters, or other derivatives to modulate properties like solubility, cell permeability, and target binding. The bromine atom is a linchpin for late-stage diversification, enabling the introduction of various substituents via metal-catalyzed cross-coupling reactions to explore the structure-activity relationship (SAR) of a lead compound.

Case Study: Precursor to Dopamine D2/D3 and 5-HT3 Receptor Antagonists

Authoritative research highlights the use of a closely related analog, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, as the core acidic moiety for a potent antagonist of dopamine (D₂/D₃) and serotonin (5-HT₃) receptors.[7][8] Molecules with this profile have significant therapeutic potential as broad-spectrum antiemetic agents.[8] The synthesis of these complex final molecules involves an amide coupling reaction at the carboxylic acid of the picolinic acid core.[8] This underscores the strategic importance of intermediates like **5-Bromo-3-methoxypicolinic acid** in constructing the central pharmacophore of sophisticated drug candidates.



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Role as a versatile intermediate in drug development.

Applications in Agrochemicals

Beyond pharmaceuticals, this building block is valuable in agricultural chemistry.[2] The picolinic acid scaffold is present in several commercial herbicides. The functional groups on **5-Bromo-3-methoxypicolinic acid** allow for the synthesis of novel derivatives that can be screened for activity as herbicides, pesticides, or fungicides, potentially leading to products with improved efficacy and selectivity.[1][2]

Safety, Handling, and Storage

Proper handling of any chemical reagent is essential for laboratory safety. **5-Bromo-3-methoxypicolinic acid** is classified as an irritant and requires careful handling.

Hazard Identification

The compound's safety profile is summarized below based on Globally Harmonized System (GHS) classifications.

Hazard Information	Details	Source(s)
GHS Pictogram	GHS07 (Exclamation Mark)	[3]
Signal Word	Warning	[3]
Hazard Statements	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[3]
Precautionary Statements	P261, P264, P280, P302+P352, P304+P340, P305+P351+P338	[3][4]

Recommended Handling and Personal Protective Equipment (PPE)

Given the hazard profile, the following precautions are mandatory:

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11]
- Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11]
- Hygiene: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale dust. Wash hands thoroughly after handling.[11]

Storage and Stability

To ensure the integrity and longevity of the compound, proper storage is critical:

- Temperature: Store in a cool environment, typically at 2-8°C.[1]
- Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.[1]
- Conditions to Avoid: Keep away from moisture, strong oxidizing agents, and bases.[11]

Conclusion

5-Bromo-3-methoxypicolinic acid is a quintessential example of a modern synthetic building block. Its value is derived not from any intrinsic biological activity but from the chemical potential locked within its structure. The strategic placement of a carboxylic acid for coupling, a bromine atom for cross-coupling, and a methoxy group for electronic modulation provides chemists in pharmaceutical and agrochemical R&D with a powerful tool. A thorough understanding of its structure, reactivity, and handling requirements enables researchers to fully leverage this versatile intermediate in the rational design and synthesis of novel, high-value compounds.

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